(2S,3S,5R)-Omarigliptin-d3 is a deuterated form of the Dipeptidyl Peptidase-4 (DPP-4) inhibitor Omarigliptin, which is used in the treatment of type 2 diabetes mellitus. Omarigliptin-d3 is characterized by the incorporation of deuterium atoms, which can enhance its metabolic stability and allow for more precise pharmacokinetic studies. This compound is classified under the category of antidiabetic agents and specifically belongs to the class of DPP-4 inhibitors, which work by increasing incretin levels to improve glycemic control.
Omarigliptin-d3 is derived from Omarigliptin, a drug that has been developed for its long-acting effects on DPP-4 inhibition. The classification of Omarigliptin-d3 falls under pharmacological agents targeting glucose metabolism and is particularly noted for its role in managing blood sugar levels in diabetic patients. Its structural modifications through deuteration are aimed at enhancing its analytical properties for research purposes.
The synthesis of Omarigliptin-d3 involves several advanced organic chemistry techniques. A notable method includes an asymmetric formal synthesis that utilizes a protecting-group-free approach combined with a one-pot nitro-Michael-lactolization-dehydration process. This method allows for the establishment of stereogenic centers efficiently and has been reported to achieve high enantiomeric excess (ee) and diastereomeric ratio (dr) through crystallization-induced dynamic resolution.
The molecular structure of Omarigliptin-d3 can be represented as follows:
Omarigliptin-d3 undergoes various chemical transformations typical of DPP-4 inhibitors. The primary reaction involves binding to the DPP-4 enzyme, leading to inhibition of its activity.
The mechanism of action for Omarigliptin-d3 involves competitive inhibition of the DPP-4 enzyme. By inhibiting this enzyme, the compound increases levels of incretin hormones such as GLP-1 (glucagon-like peptide-1), which in turn stimulates insulin secretion in response to meals.
Omarigliptin-d3 serves primarily as a research tool in pharmacokinetic studies and drug metabolism investigations. Its deuterated nature makes it valuable for:
Isotopic labeling involves replacing atoms in drug molecules with stable isotopes (e.g., deuterium ²H) or radioactive isotopes (e.g., tritium ³H, carbon-¹⁴C). This technique enables precise tracking of drug absorption, distribution, metabolism, and excretion (ADME) profiles. Deuterium labeling specifically leverages the kinetic isotope effect, where the carbon-deuterium (C-D) bond’s lower vibrational frequency compared to carbon-hydrogen (C-H) bonds slows enzymatic metabolism. This prolongs drug half-life and reduces metabolite-related toxicity, making it indispensable for optimizing pharmacokinetics in drug discovery [4] [8].
Deuterium incorporation at metabolically vulnerable sites alters drug behavior without significantly changing chemical properties. Key effects include:
Table 1: Isotopes Used in Pharmaceutical Research
Isotope Type | Examples | Primary Applications |
---|---|---|
Stable | Deuterium (²H) | Metabolic stability enhancement; MS internal standards |
Stable | Carbon-13 (¹³C) | NMR structural studies; metabolic flux analysis |
Radioactive | Tritium (³H) | High-sensitivity receptor binding assays |
Radioactive | Carbon-14 (¹⁴C) | Long-term ADME studies; radiolabeled human trials |
(2S,3S,5R)-Omarigliptin-d3 (C₁₇H₁₇D₃F₂N₄O₃S; MW: 401.45 g/mol) is a trideuterated derivative of omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. It features deuterium substitution at the methylsulfonyl group (-SO₂CD₃), preserving the parent compound’s core structure: a fluorinated phenyltetrahydropyran linked to a pyrrolo[3,4-c]pyrazole scaffold. This deuteration targets hepatic metabolism sites to enhance stability while maintaining potent DPP-4 inhibition [1] [5] [10].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0